molecular formula C30H33ClN2O2 B15294076 Diphenoxylate-d4 Hydrochloride

Diphenoxylate-d4 Hydrochloride

Cat. No.: B15294076
M. Wt: 493.1 g/mol
InChI Key: SHTAFWKOISOCBI-SRTHYRAASA-N
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Description

Diphenoxylate-d4 Hydrochloride is a deuterated form of Diphenoxylate Hydrochloride, an opioid drug primarily used as an antidiarrheal agent. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various scientific studies, including pharmacokinetic research. Diphenoxylate Hydrochloride is a synthetic derivative of meperidine and is often combined with atropine to prevent abuse.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Diphenoxylate Hydrochloride involves the condensation reaction of bromoethyl diphenylacetonitrile with 4-phenyl-4-ethyl piperidinecarboxylate in the presence of an organic base catalyst like N-Diisopropylethylamine (DIPEA). This reaction is followed by purification steps to obtain the refined product .

Industrial Production Methods

Industrial production methods for Diphenoxylate Hydrochloride typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Diphenoxylate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert nitriles to amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Diphenoxylate-d4 Hydrochloride has several scientific research applications:

    Pharmacokinetic Studies: The deuterated form is used to study the metabolism and distribution of the drug in the body.

    Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques.

    Biological Research: Used to investigate the effects of opioids on gastrointestinal motility.

    Medical Research: Helps in understanding the drug’s efficacy and safety profile in treating diarrhea.

Comparison with Similar Compounds

Similar Compounds

    Loperamide: Another opioid antidiarrheal that acts on the μ-opioid receptors in the intestines but does not cross the blood-brain barrier.

    Difenoxin: An active metabolite of Diphenoxylate with similar antidiarrheal properties.

    Meperidine: A related opioid analgesic with different primary uses.

Uniqueness

Diphenoxylate Hydrochloride is unique in its combination with atropine to prevent abuse and its specific use as an antidiarrheal agent. Its deuterated form, Diphenoxylate-d4 Hydrochloride, is particularly valuable in research settings for its stability and utility in tracing studies .

Properties

Molecular Formula

C30H33ClN2O2

Molecular Weight

493.1 g/mol

IUPAC Name

ethyl 1-(3-cyano-1,1,2,2-tetradeuterio-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C30H32N2O2.ClH/c1-2-34-28(33)29(25-12-6-3-7-13-25)18-21-32(22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-17H,2,18-23H2,1H3;1H/i20D2,23D2;

InChI Key

SHTAFWKOISOCBI-SRTHYRAASA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCC(CC1)(C2=CC=CC=C2)C(=O)OCC)C(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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